molecular formula C21H20N2O5S3 B2638668 (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 900136-49-4

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No.: B2638668
CAS No.: 900136-49-4
M. Wt: 476.58
InChI Key: NJUFZNRJBJGOEK-ATVHPVEESA-N
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Description

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound featuring a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and the benzoic acid moiety. Key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Knoevenagel condensation reaction, where a thiophene aldehyde reacts with the thiazolidine derivative in the presence of a base.

    Attachment of the Benzoic Acid Moiety: This step involves the coupling of the intermediate product with a benzoic acid derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Thiophene Derivatives: Compounds with a thiophene ring are studied for their electronic properties and potential use in organic electronics.

    Benzoic Acid Derivatives: These compounds are widely used in pharmaceuticals and as preservatives.

Uniqueness

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is unique due to its combination of a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUFZNRJBJGOEK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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